molecular formula C18H28N2O2 B15123472 (2R,5S)-tert-butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate

(2R,5S)-tert-butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate

Cat. No.: B15123472
M. Wt: 304.4 g/mol
InChI Key: XKSYUMRCBPYFNT-UHFFFAOYSA-N
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Description

(2R,5S)-tert-butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C18H28N2O2 It is a piperazine derivative, characterized by the presence of a tert-butyl group, a benzyl group, and two methyl groups attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-tert-butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Addition of the Methyl Groups: The methyl groups can be added through alkylation reactions using methyl halides.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-tert-butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(2R,5S)-tert-butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,5S)-tert-butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylamine: An aliphatic primary amine with similar structural features.

    Benzylamine: Contains a benzyl group attached to an amine.

    Dimethylpiperazine: A piperazine derivative with two methyl groups.

Uniqueness

(2R,5S)-tert-butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-14-12-20(17(21)22-18(3,4)5)15(2)11-19(14)13-16-9-7-6-8-10-16/h6-10,14-15H,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSYUMRCBPYFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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